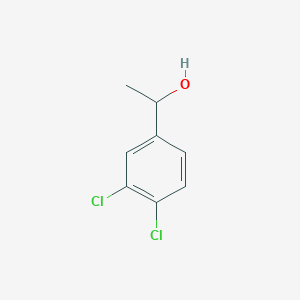

1-(3,4-Dichlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTGSONNNMGQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290888 | |

| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1475-11-2 | |

| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1475-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1475-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-(3,4-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)ethanol is a chlorinated aromatic alcohol of significant interest in organic synthesis, particularly as a chiral building block for active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is essential for its effective use in laboratory and industrial settings, including reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the known physical properties of this compound, details relevant experimental protocols for property determination, and outlines a common synthetic workflow.

Core Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that while some data is available for this specific compound, other properties are often reported for its isomers or closely related analogues.

Data Presentation

| Property | Value | Source / Notes |

| Molecular Formula | C₈H₈Cl₂O | [1] |

| Molecular Weight | 191.05 g/mol | [2] |

| CAS Number | 1475-11-2 | [1][3] |

| Appearance | White to off-white solid/powder | Inferred from related compounds[4] |

| Boiling Point | No data available | Data for the related compound (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is 392.6°C at 760 mmHg.[5] |

| Melting Point | No data available | Data for the related compound 2-Chloro-1-(2,4-dichlorophenyl)ethanol is 63–66 °C.[4] |

| Density | No data available | Data for the related compound (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is 1.12 g/cm³.[5] |

| Solubility | Soluble in organic solvents such as ethanol and DMSO. | Inferred from related compounds.[4] |

| pKa | No data available | |

| LogP (XLogP3) | 3.2 | Computed value for the isomer 2-(3,4-Dichlorophenyl)ethanol.[2] |

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for key experiments.

Synthesis of this compound via Reduction

The most common route to this compound is the reduction of the corresponding ketone, 3',4'-dichloroacetophenone. Asymmetric reduction is often employed to obtain specific enantiomers, which are crucial in drug development.[6][7]

Materials:

-

3',4'-Dichloroacetophenone

-

Sodium borohydride (NaBH₄) or a chiral reducing agent (e.g., a borane complex with a chiral catalyst)[8][9]

-

Methanol or other suitable solvent

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3',4'-dichloroacetophenone in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions. For asymmetric synthesis, a pre-formed chiral catalyst solution would be used, and the ketone solution would be added dropwise.[9]

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel.

Determination of Melting Point

The melting point is a key indicator of purity.[10]

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]

Determination of Boiling Point (Simple Distillation)

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[10]

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Addition: Place the liquid sample and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[10]

-

Observation: Record the temperature at which the liquid is boiling and a stable temperature is observed on the thermometer. This stable temperature is the boiling point.

Determination of Solubility

Solubility is typically determined by observing the dissolution of a solute in a solvent.[12][13]

Procedure:

-

Solvent Addition: In a small test tube, add approximately 1 mL of the chosen solvent.

-

Solute Addition: Add a small, measured amount (e.g., 10 mg) of this compound to the solvent.

-

Observation: Stir or vortex the mixture and observe if the solid dissolves completely.

-

Classification:

-

Soluble: If the entire solid dissolves.

-

Slightly Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

-

This process can be repeated with a range of polar and non-polar solvents to create a solubility profile.[11]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a key chemical intermediate with applications in pharmaceutical development. This guide provides essential physical property data and standardized protocols for its synthesis and characterization. The provided information serves as a valuable resource for researchers and scientists working with this compound, enabling safer handling, optimized reaction conditions, and more efficient purification processes.

References

- 1. This compound, 97, CasNo.1475-11-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molecularinfo.com [molecularinfo.com]

- 4. (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]

- 5. CAS#:572924-00-6 | (S)-2-CHLORO-1-(3,4-DICHLOROPHENYL)ETHANOL | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 9. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. amherst.edu [amherst.edu]

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(3,4-Dichlorophenyl)ethanol, a chlorinated aromatic alcohol of interest in medicinal chemistry and organic synthesis.

Core Chemical Data

This compound, with the CAS number 1475-11-2, is a synthetic intermediate that can be utilized in the development of various pharmaceutical compounds.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(3,4-dichlorophenyl)ethan-1-ol |

| CAS Number | 1475-11-2[1][2][3][4][5] |

| Molecular Formula | C₈H₈Cl₂O[1][2][3][4] |

| SMILES | CC(C1=CC(=C(C=C1)Cl)Cl)O[2] |

| InChI | InChI=1S/C8H8Cl2O/c1-6(11)7-2-3-8(9)10-4-5-7/h2-6,11H,1H3 |

| Synonyms | 3,4-Dichloro-alpha-methylbenzyl alcohol, 3,4-Dichlorophenyl methyl carbinol, Benzenemethanol, 3,4-dichloro-alpha-methyl-[1][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 191.05 g/mol [1][2] |

| Appearance | White solid[1] |

| Boiling Point | 271.5 °C at 760 mmHg[1] |

| Density | 1.323 g/cm³[1] |

| Flash Point | 115.9 °C[1] |

| Vapor Pressure | 0.00315 mmHg at 25°C[1] |

| Refractive Index | 1.566[1] |

Chemical Structure

The chemical structure of this compound consists of a dichlorinated benzene ring attached to an ethanol backbone at the first carbon, which also bears a hydroxyl group.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 3',4'-dichloroacetophenone, using a mild reducing agent such as sodium borohydride.

Materials:

-

3',4'-Dichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (anhydrous)

-

Dilute Hydrochloric Acid (HCl) or Water

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3',4'-dichloroacetophenone (1 equivalent) in methanol or ethanol. Cool the solution in an ice bath with continuous stirring.

-

Reduction: Slowly add sodium borohydride (an excess, typically 1.5 to 2 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10-15°C during the addition to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid or water to decompose the excess sodium borohydride and the borate ester complex. Be cautious as hydrogen gas may be evolved.

-

Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add a suitable organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and perform an extraction. Separate the organic layer.

-

Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities of this compound is not widely published, some commercial suppliers suggest it may act as a metabotropic glutamate receptor antagonist. This information should be considered preliminary and requires further validation through dedicated pharmacological studies. The dichlorophenyl moiety is a common feature in various bioactive molecules, including antidepressants like sertraline, which contains a 3,4-dichlorophenyl group and functions as a selective serotonin reuptake inhibitor (SSRI).[6] The presence of this structural motif suggests potential for neurological activity, but specific signaling pathway involvement for this compound has not been elucidated.

Data Presentation

Spectroscopic Data Summary

Expected ¹H NMR (Proton NMR) Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the three protons on the dichlorinated benzene ring. The substitution pattern will lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).

-

Methine Proton (-CHOH): A quartet or multiplet in the region of δ 4.8-5.2 ppm, coupled to the adjacent methyl protons.

-

Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR (Carbon NMR) Spectral Features:

-

Aromatic Carbons: Six signals in the downfield region (typically δ 120-145 ppm), with the carbons attached to chlorine atoms showing characteristic shifts.

-

Methine Carbon (-CHOH): A signal in the range of δ 65-75 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Expected IR (Infrared) Spectral Features:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ range.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further experimental investigation is encouraged to fully characterize its properties and potential applications.

References

- 1. 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanol(106044-11-5) 1H NMR [m.chemicalbook.com]

- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Ethanone, 1-(3,4-dichlorophenyl)- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

CAS number and molecular weight of 1-(3,4-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)ethanol, a significant molecule in pharmacological research. This document details its chemical properties, synthesis methodologies, and its role as a metabotropic glutamate receptor 2 (mGluR2) antagonist. Furthermore, it outlines detailed experimental protocols for its synthesis and evaluation, and explores its impact on key signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of neuropsychiatric and neurological disorders.

Chemical Properties and Identification

This compound is a chiral secondary alcohol. Its chemical structure and fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1475-11-2 |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| IUPAC Name | 1-(3,4-Dichlorophenyl)ethan-1-ol |

| Synonyms | 3,4-Dichloro-α-methylbenzyl alcohol |

| Appearance | Solid |

| Melting Point | 72-74 °C |

| Boiling Point | 135 °C at 12 mmHg |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its corresponding ketone, 3',4'-dichloroacetophenone. Both racemic and enantioselective methods are available.

Racemic Synthesis via Sodium Borohydride Reduction

A straightforward method for producing a racemic mixture of this compound involves the reduction of 3',4'-dichloroacetophenone using sodium borohydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3',4'-dichloroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) to the solution in portions, while maintaining the temperature below 25°C with an ice bath.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Asymmetric Synthesis via Biocatalytic Reduction

For stereospecific applications, enantiomerically pure forms of this compound can be synthesized using biocatalytic methods, which offer high enantioselectivity.

Experimental Protocol:

-

Catalyst Preparation: Prepare a culture of a suitable microorganism known for its ketone reductase activity, such as Lactobacillus kefir or Scheffersomyces stipitis.

-

Reaction Mixture: In a buffered solution (e.g., Tris-HCl, pH 7.0-8.5), suspend the microbial cells or the isolated enzyme. Add 3',4'-dichloroacetophenone as the substrate, a co-factor such as NADP⁺, and a co-substrate like isopropanol for co-factor regeneration.[1]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with agitation.[1]

-

Reaction Monitoring: Monitor the conversion of the ketone to the alcohol and the enantiomeric excess (ee) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

-

Work-up and Purification: After the desired conversion and enantioselectivity are achieved, extract the product with an organic solvent. Purify the chiral alcohol by column chromatography.[1]

Pharmacological Profile: mGluR2 Antagonism

This compound has been identified as an antagonist of the metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, mGluR2 activation typically leads to the inhibition of glutamate release. By antagonizing this receptor, this compound can increase glutamate levels in the synapse, a mechanism that is being explored for the treatment of neuropsychiatric disorders such as schizophrenia and depression.

Experimental Protocols for Pharmacological Evaluation

mGluR2 Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the mGluR2.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGluR2, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

-

Assay Buffer: Use a suitable binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).

-

Competition Binding: Incubate the cell membranes with a known mGluR2 radioligand (e.g., [³H]-LY341495) and varying concentrations of this compound.[2]

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[2]

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to antagonize the mGluR2-mediated inhibition of adenylyl cyclase.

Experimental Protocol:

-

Cell Culture: Use a cell line expressing human mGluR2 and a cAMP-responsive reporter system (e.g., GloSensor™).

-

Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a combination of an mGluR2 agonist (e.g., glutamate or DCG-IV) and forskolin (an adenylyl cyclase activator).[3][4]

-

Measurement: Measure the intracellular cAMP levels using a luminometer.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its potency as an mGluR2 antagonist. The antagonist will reverse the agonist-induced decrease in forskolin-stimulated cAMP levels.[3]

Western Blot for ERK/MAP Kinase Phosphorylation

This protocol assesses the effect of this compound on the ERK/MAP kinase signaling pathway, which can be modulated by mGluR2 activity.

Experimental Protocol:

-

Cell Treatment: Treat cells expressing mGluR2 with this compound for a specified time.

-

Cell Lysis: Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2, providing a measure of ERK activation.[5]

Animal Models of Schizophrenia

To evaluate the in vivo efficacy of this compound, pharmacological models of schizophrenia in rodents are often employed.

Experimental Protocol:

-

Animal Model: Induce schizophrenia-like symptoms in rodents (e.g., rats or mice) using a non-competitive NMDA receptor antagonist such as phencyclidine (PCP) or ketamine.[6]

-

Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at various doses.

-

Behavioral Testing: Assess the reversal of schizophrenia-like behaviors, including:

-

Data Analysis: Compare the behavioral outcomes of the treated group with control and vehicle groups to determine the therapeutic potential of the compound.

Signaling Pathways and Visualizations

As an antagonist of the Gᵢ/ₒ-coupled mGluR2, this compound blocks the inhibitory effect of the receptor on adenylyl cyclase, leading to an increase in intracellular cAMP levels. Furthermore, by modulating glutamate release, it can indirectly influence downstream signaling cascades such as the MAPK/ERK pathway.

Caption: Antagonism of mGluR2 by this compound.

Caption: Experimental workflow for this compound.

References

- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 1-(3,4-Dichlorophenyl)ethanol in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the solubility characteristics of 1-(3,4-Dichlorophenyl)ethanol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document presents a compilation of qualitative information for structurally similar molecules, representative hypothetical solubility data, and detailed experimental protocols for determining solubility. This guide is intended to serve as a practical resource for researchers and professionals engaged in the development and formulation of pharmaceuticals and related chemical entities.

Introduction

This compound is a chlorinated aromatic alcohol of interest in various fields of chemical research and development, including as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. Solubility dictates the choice of solvent for reactions, crystallization, and analytical characterization, directly impacting process efficiency, yield, and purity.

Solubility Data

As a reference for researchers, the following table presents representative hypothetical solubility data for this compound in a selection of common organic solvents at a standard temperature.

Disclaimer: The following data are illustrative and intended to provide a baseline for experimental design. Actual solubility should be determined empirically using the protocols outlined in this guide.

| Solvent | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |

| Methanol | 25 | 35.2 |

| Ethanol | 25 | 42.5 |

| Isopropanol | 25 | 38.7 |

| Acetone | 25 | 55.8 |

| Ethyl Acetate | 25 | 28.1 |

| Dichloromethane | 25 | 62.3 |

| Toluene | 25 | 15.4 |

| Hexane | 25 | 1.2 |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound like this compound in an organic solvent. The isothermal shake-flask method is considered the "gold standard" for equilibrium solubility determination.[3][4]

Isothermal Shake-Flask Method

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or mg/mL, based on the measured concentration and the dilution factor.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative to spectroscopic or chromatographic analysis.

Materials and Equipment:

-

Same as section 3.1, excluding the spectrophotometer or HPLC.

-

Evaporating dish

-

Drying oven

Procedure:

-

Equilibration and Filtration: Follow steps 1-4 of the Isothermal Shake-Flask Method (Section 3.1).

-

Sample Weighing: Accurately weigh a clean, dry evaporating dish.

-

Solvent Evaporation: Transfer a known volume of the filtered saturated solution to the pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

-

Drying and Weighing: Place the evaporating dish containing the solid residue in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solid by the volume of the solution from which it was obtained.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a solid compound.

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides essential information and methodologies for researchers working with this compound. While quantitative solubility data is not currently available in the public domain, the provided hypothetical data and detailed experimental protocols offer a solid foundation for initiating laboratory work. Accurate determination of solubility is a critical step in the successful development and application of this compound, and the methods described herein represent robust and reliable approaches to obtaining this vital data.

References

Spectroscopic Data Analysis of 1-(3,4-Dichlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol 1-(3,4-Dichlorophenyl)ethanol, a key intermediate in various synthetic pathways. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. Where direct experimental data is not available, values are estimated based on data from structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4-1.6 | Doublet | 3H | -CH₃ |

| ~4.9-5.1 | Quartet | 1H | -CH(OH) |

| ~7.2-7.6 | Multiplet | 3H | Ar-H |

| Variable | Singlet (broad) | 1H | -OH |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Carbon Type |

| ~25 | -CH₃ |

| ~70 | -CH(OH) |

| ~125-135 | Aromatic CH |

| ~130-133 | Aromatic C-Cl |

| ~145 | Aromatic C-C(OH) |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| ~3050-3100 | Weak-Medium | C-H stretch (aromatic) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| 1050-1250 | Strong | C-O stretch (secondary alcohol) |

| ~800-850 | Strong | C-H bend (aromatic, out-of-plane) |

| ~700-800 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 190/192/194 | Moderate | [M]⁺ (Molecular ion with chlorine isotopes) |

| 175/177/179 | High | [M-CH₃]⁺ (Loss of a methyl group) |

| 147/149 | Moderate | [M-CH₃-CO]⁺ |

| 111/113 | Moderate | [C₆H₃Cl]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment generally requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the neat liquid film method is appropriate. Place a small drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample plates in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) interface if further purification is needed.

-

Ionization: Employ Electron Ionization (EI) as the ionization method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment. A standard electron energy of 70 eV is typically used.[1][2][3]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns to confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing chlorine atoms.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

The Genesis and Progression of Dichlorophenyl Ethanol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl ethanol compounds represent a significant class of chemical entities that have found critical applications in medicine, primarily as key intermediates in the synthesis of widely used antifungal agents. Their structural features, particularly the dichlorinated phenyl ring and the ethanol moiety, confer specific chemical properties that are pivotal to their biological activity. This technical guide provides an in-depth exploration of the discovery, history, and key applications of these compounds, with a focus on their role in antifungal drug development and their interactions with biological systems.

Historical Perspective and Discovery

The history of dichlorophenyl ethanol compounds is intrinsically linked to the development of azole antifungal drugs. While the precise date of the first synthesis of a simple dichlorophenyl ethanol compound is not prominently documented, their significance in medicinal chemistry emerged with the advent of imidazole and triazole antifungals in the latter half of the 20th century. The discovery that azole-containing molecules could inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, spurred the synthesis of numerous derivatives to optimize efficacy and safety.

Key milestones in the application of dichlorophenyl ethanol compounds include their use as precursors for blockbuster drugs such as miconazole, econazole, and the more recent luliconazole. The development of stereoselective synthesis methods, such as the Corey–Bakshi–Shibata (CBS) reduction and various enzymatic bioreductions, has been crucial in producing the specific enantiomers required for potent antifungal activity.[1]

Beyond their role in antifungal discovery, certain dichlorophenyl ethanol derivatives have been identified as metabolites of environmental contaminants like DDT, exhibiting estrogenic activity. This has opened another avenue of research into their endocrine-disrupting properties.

Key Dichlorophenyl Ethanol Compounds and Their Applications

The dichlorophenyl ethanol scaffold has been modified in various ways to produce compounds with distinct biological activities. The substitution pattern on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro) and the nature of the substituent on the ethanol backbone are critical determinants of their function.

Antifungal Intermediates

A major application of dichlorophenyl ethanol compounds is as immediate precursors to azole antifungals. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.

-

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: This chiral alcohol is a key intermediate in the synthesis of luliconazole, a potent topical antifungal agent.[1] Its specific stereochemistry is crucial for the high antifungal activity of the final drug.

-

1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol: This compound is a vital precursor in the synthesis of miconazole and econazole, two widely used imidazole antifungal drugs.[2][3]

Environmental and Toxicological Significance

-

2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH): This compound is a metabolite of the insecticide DDT. Research has shown that p,p'-DDOH can exhibit estrogenic effects by binding to estrogen receptors.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of dichlorophenyl ethanol derivatives and the antifungal agents derived from them.

Table 1: Synthesis Yields and Stereoselectivity of Key Intermediates

| Compound | Synthesis Method | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Corey–Bakshi–Shibata (CBS) Reduction | Not specified | ~98.6% | [1] |

| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Bioreduction (Lactobacillus kefir) | >99% | >99% | [6] |

| 1-(4-chlorophenyl)ethanol | Willgerodt-Kindler then NaBH4/Iodine reduction | 95.0% | Racemic | [7] |

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |

| Miconazole | Yeasts | 1.56 - 25 | [8] |

| Econazole | Yeasts | 1.56 - 25 | [8] |

| Luliconazole | Trichophyton spp. | ≤0.00012 - 0.002 | [9] |

| Luliconazole | Candida albicans | 0.031 - 0.13 | [9] |

Table 3: Enzyme Inhibition and Receptor Binding Data

| Compound | Target | Assay | Value (µM) | Reference |

| Ketoconazole | Candida albicans Lanosterol 14α-demethylase | IC50 | 0.4 - 0.6 | [10] |

| Itraconazole | Candida albicans Lanosterol 14α-demethylase | IC50 | 0.4 - 0.6 | [10] |

| Fluconazole | Candida albicans Lanosterol 14α-demethylase | IC50 | 0.4 - 0.6 | [10] |

| p,p'-DDOH | Estrogen Receptor α (ERα) | IC50 | 0.43 | [4][5] |

| p,p'-DDOH | Estrogen Receptor β (ERβ) | IC50 | 0.97 | [4][5] |

Signaling Pathways

Inhibition of Ergosterol Biosynthesis

Dichlorophenyl ethanol-derived azole antifungals primarily act by disrupting the synthesis of ergosterol in fungi. This is achieved by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane integrity and inhibiting fungal growth.

References

- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 2. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]

- 3. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 7. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 8. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 1-(3,4-Dichlorophenyl)ethanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(3,4-dichlorophenyl)ethanol scaffold is a significant structural motif in medicinal chemistry, demonstrating notable potential in the modulation of key biological targets. This technical guide explores the applications of this compound, with a primary focus on its role as a metabotropic glutamate receptor 2 (mGluR2) antagonist. While specific quantitative data for this compound is not extensively available in public literature, the broader class of compounds sharing this chemical backbone has shown promise in the development of therapeutics for neurological disorders. This document provides a comprehensive overview of the synthesis, potential mechanism of action, and relevant experimental protocols to facilitate further research and development in this area. We also delve into the metabolic fate of related dichlorophenyl-containing compounds to predict the pharmacokinetic profile of this compound.

Introduction: The Significance of the Dichlorophenyl Moiety in Drug Design

The incorporation of a dichlorophenyl group into small molecules is a well-established strategy in medicinal chemistry to enhance biological activity. The chlorine atoms significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn dictates its interaction with biological targets.[1] Notable examples of marketed drugs containing a dichlorophenyl moiety include the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] The 3,4-dichloro substitution pattern, in particular, has been explored for its potential to confer selectivity and potency for various receptors.

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis of this compound can be efficiently achieved via the reduction of 3',4'-dichloroacetophenone. This transformation can be accomplished using various reducing agents, with sodium borohydride being a common and cost-effective choice. For stereoselective synthesis, chiral reducing agents or biocatalytic methods can be employed.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method for the synthesis of this compound via the reduction of 3',4'-dichloroacetophenone.

Materials:

-

3',4'-Dichloroacetophenone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3',4'-dichloroacetophenone (1 equivalent) in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Application as a Metabotropic Glutamate Receptor 2 (mGluR2) Antagonist

This compound has been identified as a potential antagonist of the metabotropic glutamate receptor 2 (mGluR2).[5] mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission. Antagonists of mGluR2 are being investigated for their potential therapeutic benefits in treating depression, anxiety, and cognitive disorders.

mGluR2 Signaling Pathway

mGluR2 is coupled to the Gi/o family of G-proteins. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). An antagonist like this compound would block the binding of glutamate to mGluR2, thereby preventing this signaling cascade.

Quantitative Data for a Related mGluR2/3 Antagonist

While specific binding data for this compound is not publicly available, data for a structurally related compound, MGS0039, which contains a 3,4-dichlorobenzyloxy moiety, highlights the potential of this scaffold as an mGluR2/3 antagonist.[6]

| Compound Name | Target(s) | Assay Type | Measured Value | Reference |

| MGS0039 | mGluR2/3 | Antagonist Activity | Effective in animal models of depression and anxiety | [6] |

This table presents data for a related compound to illustrate the potential of the 3,4-dichlorophenyl scaffold.

Experimental Protocol for mGluR2 Radioligand Binding Assay (Representative)

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the mGluR2.[7][8][9][10]

Materials:

-

Cell membranes expressing human mGluR2

-

Radioligand (e.g., [³H]-LY341495, a potent group II mGluR antagonist)

-

Test compound (this compound)

-

Non-specific binding control (e.g., a high concentration of a known mGluR2/3 agonist like LY379268)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the mGluR2-expressing cell membranes on ice and dilute to the desired protein concentration in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer.

-

Non-specific Binding: Add the non-specific binding control.

-

Competition: Add serial dilutions of the test compound.

-

-

Incubation: Add the radioligand to all wells, followed by the diluted membrane preparation. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Predicted Metabolic Profile

The in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are crucial for its development.[11][12] While specific data for this compound is unavailable, insights can be drawn from studies on other dichlorophenyl-containing compounds. The primary route of metabolism for such compounds is often through oxidation by cytochrome P450 (CYP) enzymes in the liver.[5][13][14][15][16]

Potential Metabolic Pathways

The metabolism of this compound is likely to involve the following pathways:

-

Oxidation of the alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 3',4'-dichloroacetophenone.

-

Aromatic hydroxylation: The dichlorophenyl ring can be hydroxylated at one of the available positions.

-

Glucuronidation: The hydroxyl group can undergo phase II conjugation with glucuronic acid to form a more water-soluble metabolite for excretion.

The specific CYP isozymes involved in the metabolism of dichlorophenyl compounds often include CYP2C and CYP3A families.[5]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly as antagonists of the mGluR2. While direct biological data for this specific compound is sparse in the public domain, the known activity of structurally related molecules suggests that it is a valuable starting point for further investigation. The synthetic and analytical protocols provided in this guide are intended to facilitate this research. Future studies should focus on the synthesis and biological evaluation of this compound and its derivatives to elucidate their structure-activity relationships and therapeutic potential. Furthermore, a thorough investigation of its pharmacokinetic and toxicological properties will be essential for its advancement as a potential drug candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]

- 3. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 4. Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 5. Role of Intestinal Cytochrome P450 Enzymes in Diclofenac-Induced Toxicity in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. vectorb2b.com [vectorb2b.com]

- 13. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol [ouci.dntb.gov.ua]

- 15. metabolon.com [metabolon.com]

- 16. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

In-Depth Technical Guide to the Health and Safety of 1-(3,4-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for handling 1-(3,4-Dichlorophenyl)ethanol, a chemical intermediate pertinent to research and development in the pharmaceutical and chemical industries. Adherence to the following protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Irritation | 2 | H315 | Causes skin irritation.[1] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335 | May cause respiratory irritation.[1] |

GHS Pictogram:

Signal Word: Warning [1]

Physical and Chemical Properties

While experimental data for this compound is limited, the following table includes available data and computed properties for it and a closely related isomer.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1475-11-2 | - |

| Molecular Formula | C₈H₈Cl₂O | [2] |

| Molecular Weight | 191.05 g/mol | [2] |

| Physical Form | Liquid | |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Flash Point | Not available | - |

| Storage Temperature | Ambient |

Toxicological Information

Safe Handling and Experimental Protocols

4.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[4]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[1] In cases of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

4.3. General Handling Procedures

-

Avoid all direct contact with the skin, eyes, and clothing.[1]

-

Do not breathe fumes, vapors, or mists.[1]

-

Wash hands thoroughly after handling the chemical.[1]

-

Minimize the quantity of the chemical used in experiments.

-

Keep containers tightly closed when not in use.

4.4. Spill and Waste Disposal

-

Spill Cleanup: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.[1] Do not allow the chemical to enter drains or waterways.[1]

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

First Aid Measures

The following table outlines the recommended first aid procedures in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment prior to handling this compound.

Caption: A flowchart outlining the key steps in a risk assessment process for handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-(3,4-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,4-Dichlorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereospecific synthesis is of significant interest in the drug development pipeline. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-1-(3,4-Dichlorophenyl)ethanol via asymmetric reduction of the prochiral ketone, 3,4-dichloroacetophenone. The protocols outlined below are based on established catalytic systems, offering high enantioselectivity and yield.

Overview of Synthetic Strategies

The primary approach for the synthesis of (S)-1-(3,4-Dichlorophenyl)ethanol is the asymmetric reduction of 3,4-dichloroacetophenone. Several catalytic systems are effective for this transformation, including transition metal-catalyzed transfer hydrogenation and biocatalysis. This note will focus on a highly efficient method: the asymmetric transfer hydrogenation (ATH) utilizing a Ruthenium-based catalyst.

Quantitative Data Summary

The following table summarizes representative quantitative data for the enantioselective reduction of substituted acetophenones using various catalytic systems. This data is intended to provide a comparative overview of the expected performance for the synthesis of (S)-1-(3,4-Dichlorophenyl)ethanol.

| Catalyst System | Catalyst Loading (mol%) | Hydrogen Donor | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| RuCl--INVALID-LINK-- | 1.0 | Formic acid/Triethylamine (5:2) | 28 | 12-24 | >95 | >98 |

| (S)-CBS Catalyst | 10 | Borane-THF complex | -20 to 25 | 1-2 | ~95 | >97 |

| Ketoreductase | Whole cells/Isolated enzyme | Isopropanol/Glucose | 25-35 | 24-48 | >90 | >99 |

Experimental Protocols

Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN

This protocol describes the asymmetric transfer hydrogenation of 3,4-dichloroacetophenone to (S)-1-(3,4-Dichlorophenyl)ethanol using a well-defined ruthenium catalyst.

Materials:

-

3,4-Dichloroacetophenone

-

RuCl--INVALID-LINK-- catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3,4-dichloroacetophenone (1.0 mmol, 189 mg).

-

Add anhydrous dichloromethane (5 mL) to dissolve the ketone.

-

In a separate vial, prepare a 5:2 (v/v) mixture of formic acid and triethylamine.

-

To the solution of the ketone, add the RuCl--INVALID-LINK-- catalyst (0.01 mmol, 6.4 mg, 1 mol%).

-

Add the freshly prepared formic acid/triethylamine mixture (1.0 mL) to the reaction flask.

-

Stir the reaction mixture at 28 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC).

-

Upon completion (typically 12-24 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure (S)-1-(3,4-Dichlorophenyl)ethanol.

-

Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

Caption: Experimental workflow for the asymmetric transfer hydrogenation of 3,4-dichloroacetophenone.

Caption: Key relationships in the Ru-catalyzed asymmetric transfer hydrogenation cycle.

Application Notes and Protocols for the Asymmetric Reduction of 3',4'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. The resulting chiral alcohols are invaluable building blocks in the pharmaceutical, agrochemical, and fine chemical industries. 3',4'-Dichloroacetophenone is a common prochiral ketone, and its reduction product, 1-(3,4-dichlorophenyl)ethanol, is a key intermediate in the synthesis of various biologically active molecules. This document provides detailed application notes and protocols for three leading methods for the asymmetric reduction of 3',4'-dichloroacetophenone: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using ketoreductases.

Methods Overview

Three distinct and powerful methods for the asymmetric reduction of 3',4'-dichloroacetophenone are presented, each offering unique advantages in terms of selectivity, scalability, and operational simplicity.

-

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone. It is known for its high enantioselectivity and broad substrate scope.[1][2]

-

Noyori Asymmetric Hydrogenation: This protocol employs a ruthenium catalyst bearing a chiral diphosphine ligand, typically BINAP, to achieve highly efficient and enantioselective hydrogenation of ketones.[3][4]

-

Biocatalytic Reduction: This environmentally friendly approach uses isolated ketoreductases (KREDs) or whole-cell systems to reduce the ketone with exceptional stereoselectivity. Engineered enzymes can be tailored for specific substrates, offering high performance under mild reaction conditions.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric reduction of substituted acetophenones using the three described methods. It is important to note that specific results for 3',4'-dichloroacetophenone may vary and optimization is often required.

| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Temperature (°C) | Time (h) |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Acetophenone | >95 | >95 | 23 | < 0.1 |

| Noyori Hydrogenation | RuCl₂[(R)-BINAP] | Acetylacetone | - | - | 30 | 144 |

| Biocatalytic Reduction | Engineered Ketoreductase | 2',6'-dichloro-3'-fluoroacetophenone | - | >99.9 | - | - |

Data for acetophenone and acetylacetone are provided as representative examples for CBS and Noyori reductions, respectively, due to the lack of specific data for 3',4'-dichloroacetophenone in the search results. The biocatalytic data is for a closely related substrate.

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction Protocol

This protocol describes the in-situ generation of the CBS catalyst followed by the asymmetric reduction of an acetophenone derivative.[5][6]

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine precursor ((R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine)

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)

-

3',4'-Dichloroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (In Situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the (R)-2-Methyl-CBS-oxazaborolidine precursor (0.1 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (0.1 eq.) dropwise. Stir the mixture at room temperature for 1 hour to form the active CBS catalyst.

-

Reduction: Cool the catalyst solution to the desired temperature (typically between -20 °C and room temperature). In a separate flask, dissolve 3',4'-dichloroacetophenone (1.0 eq.) in anhydrous THF. Add the ketone solution dropwise to the catalyst solution over a period of 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.

-

Work-up: Add 1 M HCl and stir the mixture for 30 minutes. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound.

-

Analysis: Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Noyori Asymmetric Hydrogenation Protocol

This protocol is a general procedure for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst.[4]

Materials:

-

RuCl₂[(R)-BINAP] catalyst

-

3',4'-Dichloroacetophenone

-

Anhydrous isopropanol or ethanol

-

Potassium tert-butoxide (KOtBu) or other suitable base

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: Place 3',4'-dichloroacetophenone (1.0 eq.), RuCl₂[(R)-BINAP] catalyst (0.001-0.01 eq.), and potassium tert-butoxide (0.01-0.1 eq.) in a high-pressure reactor equipped with a magnetic stir bar.

-

Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) several times to remove any oxygen.

-

Solvent Addition: Add anhydrous and degassed isopropanol or ethanol to the reactor.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-100 atm). Heat the reaction mixture to the desired temperature (typically 30-80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots (after depressurizing and re-purging with inert gas) and analyzing them by GC or TLC.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC.

Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol describes a typical procedure for the enzymatic reduction of a ketone using a commercially available or engineered ketoreductase. A co-factor regeneration system is essential for this process.

Materials:

-

Ketoreductase (KRED) enzyme (lyophilized powder or immobilized)

-

3',4'-Dichloroacetophenone

-

Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺)

-

Co-factor regeneration system:

-

Isopropanol (as a co-substrate) or

-

Glucose and Glucose Dehydrogenase (GDH)

-

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

Cofactor and Regeneration System:

-

Isopropanol System: Add isopropanol (typically 5-20% v/v) to the buffer. Add NADP⁺ (catalytic amount, e.g., 1 mM).

-

GDH System: Add glucose (e.g., 1.1 eq. relative to the ketone), NADP⁺ (catalytic amount), and Glucose Dehydrogenase (GDH).

-

-

Enzyme Addition: Add the ketoreductase enzyme to the reaction mixture.

-

Substrate Addition: Dissolve 3',4'-dichloroacetophenone in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

-

Reaction: Stir the mixture at a controlled temperature (typically 25-40 °C). Monitor the pH and adjust if necessary.

-

Reaction Monitoring: Track the conversion of the ketone to the alcohol using GC or HPLC.

-